molecular formula C23H28N4O2S B10996572 2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10996572
M. Wt: 424.6 g/mol
InChI Key: FUOIEJWZDOXSRJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions are context-dependent and may vary based on specific transformations.
    • Major products formed from these reactions are not explicitly stated in the available literature.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its effects on cell signaling pathways, especially STAT3-related processes.

      Medicine: Exploring its anti-proliferative activity in cancer cells and potential therapeutic applications.

      Industry: Assessing its use in drug development and related fields.

  • Mechanism of Action

    • The compound likely interferes with STAT3 signaling pathways.
    • Molecular targets include STAT3 itself, affecting its phosphorylation and downstream gene expression.
    • Further studies are needed to elucidate the precise mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available literature.
    • its uniqueness lies in its novel scaffold and selective STAT3 inhibition.

    Properties

    Molecular Formula

    C23H28N4O2S

    Molecular Weight

    424.6 g/mol

    IUPAC Name

    2-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

    InChI

    InChI=1S/C23H28N4O2S/c1-2-3-14-27-21(29)17-9-5-4-8-16(17)18(23(27)12-6-7-13-23)19(28)24-22-26-25-20(30-22)15-10-11-15/h4-5,8-9,15,18H,2-3,6-7,10-14H2,1H3,(H,24,26,28)

    InChI Key

    FUOIEJWZDOXSRJ-UHFFFAOYSA-N

    Canonical SMILES

    CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=C(S4)C5CC5

    Origin of Product

    United States

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